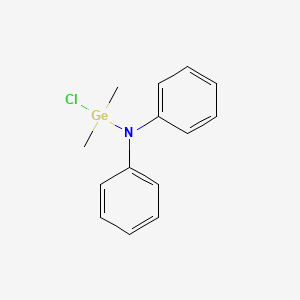
1-Chloro-1,1-dimethyl-N,N-diphenylgermanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1,1-dimethyl-N,N-diphenylgermanamine is a chemical compound that belongs to the class of organogermanium compounds. These compounds are characterized by the presence of germanium atoms bonded to organic groups. The compound’s unique structure, which includes a chlorine atom, two methyl groups, and two phenyl groups attached to a germanium atom, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 1-Chloro-1,1-dimethyl-N,N-diphenylgermanamine typically involves the reaction of germanium tetrachloride with diphenylmagnesium and dimethylmagnesium. The reaction is carried out under an inert atmosphere to prevent the oxidation of the reactants. The general reaction scheme is as follows:
GeCl4+2Ph2Mg+2Me2Mg→Ge(Ph2Me2Cl)+2MgCl2
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Chloro-1,1-dimethyl-N,N-diphenylgermanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different organogermanium compounds.
Oxidation Reactions: The compound can be oxidized to form germanium dioxide derivatives.
Reduction Reactions: Reduction can lead to the formation of germane derivatives.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-1,1-dimethyl-N,N-diphenylgermanamine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds, which are studied for their unique chemical properties.
Biology: Organogermanium compounds have been investigated for their potential biological activities, including anti-cancer and immunomodulatory effects.
Medicine: Some organogermanium compounds are explored for their therapeutic potential, although more research is needed to fully understand their mechanisms of action.
Industry: The compound is used in the production of high-performance materials, such as semiconductors and optical devices, due to the unique properties of germanium.
Mechanism of Action
The mechanism by which 1-Chloro-1,1-dimethyl-N,N-diphenylgermanamine exerts its effects is not fully understood. it is believed that the compound interacts with various molecular targets, including enzymes and receptors, through its organogermanium core. The pathways involved may include modulation of oxidative stress and immune responses.
Comparison with Similar Compounds
1-Chloro-1,1-dimethyl-N,N-diphenylgermanamine can be compared with other organogermanium compounds, such as:
Tetramethylgermane: Lacks the phenyl groups and chlorine atom, leading to different chemical properties and reactivity.
Triphenylgermanium chloride: Contains three phenyl groups and one chlorine atom, making it more hydrophobic and less reactive in substitution reactions.
Dimethylgermanium dichloride: Contains two chlorine atoms and two methyl groups, making it more reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its balanced structure, which provides a combination of stability and reactivity, making it suitable for various applications.
Properties
CAS No. |
918897-65-1 |
|---|---|
Molecular Formula |
C14H16ClGeN |
Molecular Weight |
306.36 g/mol |
IUPAC Name |
N-[chloro(dimethyl)germyl]-N-phenylaniline |
InChI |
InChI=1S/C14H16ClGeN/c1-16(2,15)17(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI Key |
CZZOSCCOSUWAET-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C)(N(C1=CC=CC=C1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S)-1-[(3,4-dichlorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide](/img/structure/B12615888.png)
![4-[N-(Prop-2-en-1-yl)glycyl]phenyl benzenesulfonate](/img/structure/B12615891.png)
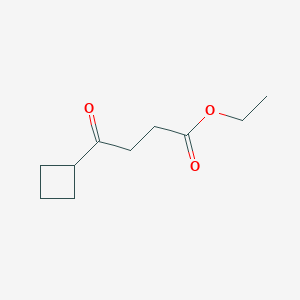
![(2R,3R)-2,3,7,9,9-pentamethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one](/img/structure/B12615925.png)

![(6R)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one](/img/structure/B12615937.png)
![2-[1-(1,3-benzodioxol-5-yl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-N-hexylacetamide](/img/structure/B12615941.png)
![5-(4-bromophenyl)-3-(3-methoxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12615945.png)
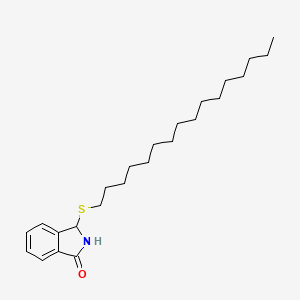
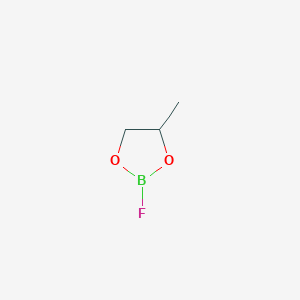
![(4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B12615969.png)
![N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12615974.png)
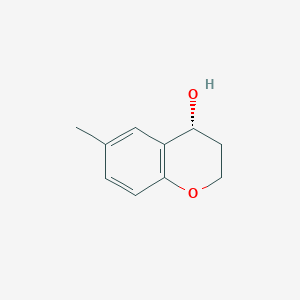
![(2R)-1,1,1-Trichloro-3-[(R)-4-methylbenzene-1-sulfinyl]propan-2-ol](/img/structure/B12615990.png)
